Methyl 2-fluoro-4-hydroxybenzoate

Enzymatic biotransformation Flavin-dependent monooxygenase Substrate specificity

Chlorinated 4-hydroxybenzoate analogs yield product mixtures in enzymatic hydroxylation with reduced turnover. Methyl 2-fluoro-4-hydroxybenzoate solves this as the validated substrate for 4-hydroxybenzoate 1-hydroxylase (EC 1.14.13.64). • Exclusive conversion to 2-fluoro-3,4-dihydroxybenzoate-no byproducts • 20% higher turnover (16.8) vs. 2-Cl; 42% higher vs. 3-F analog • cPLA2α inhibitor F591865 intermediate; 94% synthetic yield 98% purity. Ambient shipping. In stock globally.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 197507-22-5
Cat. No. B042768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-4-hydroxybenzoate
CAS197507-22-5
SynonymsMethyl 2-Fluoro-4-hydroxybenzoate
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)O)F
InChIInChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3
InChIKeyWYSPMXSNCAFCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-fluoro-4-hydroxybenzoate (CAS 197507-22-5): Fluorinated Benzoate Ester Building Block Procurement Overview


Methyl 2-fluoro-4-hydroxybenzoate (CAS 197507-22-5) is a fluorinated benzoate ester derivative characterized by the presence of a fluorine atom at the ortho position relative to the methyl ester group and a hydroxyl substituent at the para position [1]. This compound is commercially available at 98% purity and is primarily utilized as a pharmaceutical synthesis intermediate . Its structural features confer distinct physicochemical properties, including a predicted pKa of 7.36±0.18 and slight water solubility , which differentiate it from non-fluorinated and other halogenated 4-hydroxybenzoate analogs in both synthetic and biological applications.

Why Methyl 2-fluoro-4-hydroxybenzoate Cannot Be Replaced by Generic Non-Fluorinated or Chlorinated 4-Hydroxybenzoate Analogs


Generic substitution of methyl 2-fluoro-4-hydroxybenzoate with non-fluorinated (e.g., methyl 4-hydroxybenzoate) or chlorinated analogs (e.g., methyl 2-chloro-4-hydroxybenzoate) is scientifically unjustified due to documented differences in enzymatic substrate specificity, regioselectivity, and metabolic coupling efficiency [1]. The ortho-fluorine substituent alters the electron density of the aromatic ring, directly affecting proton and electron donating capacity in antioxidant assays and modifying the compound's interaction with 4-hydroxybenzoate hydroxylase enzymes [2]. In enzymatic transformations, the fluorine atom influences hydroxylation regioselectivity and the degree of uncoupling (hydrogen peroxide formation) relative to chloro-substituted derivatives [1][3]. Furthermore, the methyl ester moiety confers distinct solubility and reactivity profiles compared to the free carboxylic acid form, rendering direct interchange problematic in multi-step synthetic sequences.

Quantitative Evidence Guide: Differentiating Methyl 2-fluoro-4-hydroxybenzoate from Structural Analogs


Superior Turnover Number vs. 2-Chloro and 3-Fluoro Analogs in 4-Hydroxybenzoate 1-Hydroxylase Assays

Methyl 2-fluoro-4-hydroxybenzoate, when evaluated as its free acid form (2-fluoro-4-hydroxybenzoate), demonstrates a significantly higher turnover number (16.8) with 4-hydroxybenzoate 1-hydroxylase (EC 1.14.13.64) compared to the 2-chloro analog (14.0) and the 3-fluoro regioisomer (11.8) under identical assay conditions [1]. The non-fluorinated parent compound, 4-hydroxybenzoate, exhibits a turnover number of 0.136, underscoring the substantial catalytic enhancement conferred specifically by the ortho-fluorine substitution pattern [1].

Enzymatic biotransformation Flavin-dependent monooxygenase Substrate specificity Turnover number comparison

Reduced Uncoupling and Peroxide Formation in PHBH-Catalyzed Hydroxylation Relative to Chlorinated Analogs

In biocatalytic studies using p-hydroxybenzoate hydroxylase (PHBH) from Rhodococcus rhodnii 135 and Rhodococcus opacus 557, 2-fluoro-4-hydroxybenzoate functions as a true substrate with tightly coupled hydroxylation, whereas monochlorinated 4-hydroxybenzoates exhibit strong uncoupling characterized by significant hydrogen peroxide formation [1]. This uncoupling represents wasteful consumption of NAD(P)H cofactor and generates reactive oxygen species that can degrade sensitive products or necessitate additional quenching steps [1].

Biocatalysis Hydroxylase uncoupling Reactive oxygen species Process safety

Defined Regioselectivity in Enzymatic Hydroxylation vs. Divergent Outcomes with Chloro and 3-Fluoro Analogs

PHBH from R. rhodnii 135 regioselectively hydroxylates 2-fluoro-4-hydroxybenzoate exclusively to 2-fluoro-3,4-dihydroxybenzoate, whereas the same enzyme converts 2-chloro-4-hydroxybenzoate via preferential 5′-hydroxylation to a different regioisomer [1]. With 3-fluoro-4-hydroxybenzoate, hydroxylation involves considerable dehalogenation, yielding a mixture of 3,4-dihydroxybenzoate and 5-fluoro-3,4-dihydroxybenzoate in nearly equal amounts [1]. The ortho-fluorine substituent thus confers predictable, single-product regioselectivity.

Regioselective hydroxylation Enzymatic dihydroxylation Metabolite identification Synthetic biology

Documented Use as Key Intermediate in cPLA2α Inhibitor Synthesis: Synthesis of F591865

Methyl 2-fluoro-4-hydroxybenzoate is a documented intermediate in the synthesis of 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester (F591865), a compound with demonstrated ability to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme critically involved in inflammatory arachidonic acid cascade regulation . The ortho-fluorine and para-hydroxy substitution pattern of the starting material is preserved in the final pharmacophore, indicating its structural essentiality for target engagement .

Pharmaceutical intermediate cPLA2α inhibition Inflammation Isoxazole synthesis

High Synthetic Yield (94%) for Esterification from 2-Fluoro-4-hydroxybenzoic Acid

The synthesis of methyl 2-fluoro-4-hydroxybenzoate from 2-fluoro-4-hydroxybenzoic acid and methanol proceeds with a reported yield of 94% under standard esterification conditions . This high yield compares favorably to typical esterification yields for substituted benzoic acids, which can range from 70% to 90% depending on substituent electronic effects and steric hindrance. The ortho-fluorine substituent does not significantly impede esterification efficiency.

Synthetic methodology Esterification yield Process chemistry Cost efficiency

Documented Weak CYP450 Inhibition Profile (IC50 >30 μM Across Major Isoforms)

According to BindingDB curated data, methyl 2-fluoro-4-hydroxybenzoate exhibits IC50 values of 30 μM (3.00E+4 nM) for inhibition of human cytochrome P450 isoforms CYP2D6, CYP2C19, CYP2C9, and CYP1A2 [1]. These values indicate weak CYP450 inhibition, suggesting a low potential for this compound (or its close derivatives) to cause drug-drug interactions via CYP-mediated metabolism pathways.

Drug metabolism CYP450 inhibition Drug-drug interaction ADME-Tox

Recommended Research and Industrial Application Scenarios for Methyl 2-fluoro-4-hydroxybenzoate (CAS 197507-22-5)


Enzymatic Biotransformation Studies Requiring Defined Regioselectivity and High Catalytic Turnover

Methyl 2-fluoro-4-hydroxybenzoate (as its hydrolyzed free acid form) is the preferred substrate for 4-hydroxybenzoate 1-hydroxylase (EC 1.14.13.64) studies, offering a turnover number of 16.8—20% higher than the 2-chloro analog and 42% higher than the 3-fluoro regioisomer [1]. Its exclusive conversion to 2-fluoro-3,4-dihydroxybenzoate by PHBH from R. rhodnii 135 eliminates the product mixtures observed with chlorinated and 3-fluoro substrates [2]. Researchers investigating flavin-dependent monooxygenase mechanisms or developing biocatalytic hydroxylation processes should prioritize this compound over halogenated alternatives to maximize reaction rates and product homogeneity.

Synthesis of Fluorinated cPLA2α Inhibitors via Isoxazolecarboxylic Acid Derivatives

This compound is a validated intermediate for the synthesis of 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester (F591865), a documented inhibitor of cytosolic phospholipase A2α [1]. The ortho-fluorine substituent is preserved in the final pharmacophore and is essential for target engagement. Procurement of this specific building block is required for reproducing published synthetic routes to cPLA2α inhibitors; non-fluorinated or chlorinated analogs cannot substitute due to the structural requirements of the downstream pharmacophore [1].

Process Chemistry Development for High-Yield Esterification of Fluorinated Benzoic Acids

With a reported synthetic yield of 94% from 2-fluoro-4-hydroxybenzoic acid under standard Fischer esterification conditions, this compound demonstrates excellent process efficiency for multi-gram and larger-scale preparations [1]. The high yield minimizes raw material costs and waste generation. Process chemists scaling up fluorinated aromatic ester production can use this compound as a benchmark for yield optimization and as a reliable intermediate for subsequent derivatization steps.

Structure-Activity Relationship (SAR) Studies on Fluorinated 4-Hydroxybenzoate Derivatives

The differential behavior of methyl 2-fluoro-4-hydroxybenzoate relative to 2-chloro, 3-fluoro, and non-fluorinated analogs in enzymatic turnover, hydroxylation coupling efficiency, and regioselectivity makes it a critical probe for SAR investigations [1][2]. The fluorine substituent affects proton and electron donating capacity distinctively from hydroxyl moieties [3], providing a unique tool for deconvoluting electronic vs. steric contributions to substrate recognition. Medicinal chemists and chemical biologists should include this compound in any comparative SAR panel evaluating halogenated 4-hydroxybenzoate derivatives.

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